molecular formula C7H6F2N2O B2920609 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde CAS No. 2243515-73-1

1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B2920609
CAS No.: 2243515-73-1
M. Wt: 172.135
InChI Key: RTFVCOKLKPRKIY-UHFFFAOYSA-N
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Description

1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde is a compound that features a difluorocyclopropyl group attached to a pyrazole ring with an aldehyde functional group

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures, such as benzylic halides, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity of a compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde typically involves the formation of the difluorocyclopropyl group followed by its attachment to the pyrazole ring. One common method involves the cyclopropanation of alkenes with difluorocarbene precursors. The difluorocyclopropyl group can be introduced using reagents such as difluorocarbene generated from difluoromethylene phosphobetaine or other difluorocarbene sources .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the difluorocyclopropyl group and the aldehyde functional groupThe difluorocyclopropyl group imparts stability and unique electronic properties, while the aldehyde group provides a reactive site for further functionalization .

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-7(9)3-6(7)11-2-1-5(4-12)10-11/h1-2,4,6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVCOKLKPRKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243515-73-1
Record name 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde
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